alpha-Tocopherol phosphate
Overview
Description
Alpha-tocopherol phosphate is a phosphorylated derivative of alpha-tocopherol, a member of the vitamin E family. This compound is known for its antioxidant properties and plays a crucial role in protecting cells from oxidative damage. It is naturally found in biological tissues and fluids and is used in various applications, including cosmetics and pharmaceuticals .
Mechanism of Action
Target of Action
Alpha-Tocopherol phosphate (α-TP) is a member of the vitamin E family and is lipid-soluble . It primarily targets the cellular membranes of organisms, where it plays a key role in a variety of metabolic processes . It can maintain the integrity and fluidity of photosynthesizing membranes .
Mode of Action
This compound interacts with its targets by neutralizing lipid peroxy radicals, consequently blocking lipid peroxidation by quenching oxidative cations . It preserves membrane integrity by retaining membranous structural components under environmental constraints . Additionally, α-TP induces cellular signaling pathways within biological membranes .
Biochemical Pathways
The biosynthesis of α-TP takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of tocopherol biosynthesis in photosynthetic organisms occurs, at least partially, at the level of key enzymes .
Pharmacokinetics
It is known that α-tp is detectable at appreciable levels in the plasma after supplementation . There is inadequate data on the plasma concentrations of α-TP that are sufficient to demonstrate significant physiological effect . Biodistribution studies show their accumulation in vital organs of the body .
Result of Action
Many effects of α-TP have been described. In cell culture, α-TP affects proliferation, apoptosis, signal transduction, and gene expression . In animal studies, α-TP prevents atherosclerosis, ischemia/reperfusion injury, and induces hippocampal long-term potentiation .
Action Environment
The action of α-TP can be influenced by various environmental factors. For instance, α-TP biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Currently, exogenous application of α-TP has been widely reported as a potential means of promoting resistance in plants to a variety of stressful environments .
Biochemical Analysis
Biochemical Properties
Alpha-Tocopherol Phosphate’s putative biochemical activities are linked with the formation of tocopherol quinone species, which subsequently undergo degradation and recycling within cells/tissues . It plays a key role in a variety of plant metabolic processes throughout the ontogeny of plants .
Cellular Effects
This compound can maintain the integrity and fluidity of photosynthesizing membranes . It can also neutralize lipid peroxy radicals, consequently blocking lipid peroxidation by quenching oxidative cations . It preserves membrane integrity by retaining membranous structural components under environmental constraints such as water deficiency, high salt content, toxic metals, high/low temperatures, and radiations . This compound also induces cellular signaling pathways within biological membranes .
Molecular Mechanism
The molecular mechanisms of this compound are linked with the formation of tocopherol quinone species, which subsequently undergo degradation and recycling within cells/tissues .
Temporal Effects in Laboratory Settings
The biosynthesis of this compound varies during growth and developmental stages as well as under different environmental conditions .
Metabolic Pathways
This compound’s biosynthesis involves two metabolic pathways: the first is via homogentistic acid through the cytosolic shikimate pathway to produce the aromatic ring of the tocopherol molecule, whereas the second is the plastid methylerythritol phosphate pathway for the tocopherol tail (phytyl diphosphate) synthesis .
Transport and Distribution
This compound has been used to study its molecular mechanisms and transport across the plasma membrane .
Subcellular Localization
The biosynthesis of this compound occurs in the chloroplast (envelope, thylakoid membranes, and plastoglobuli), but occasionally it may occur also in the protoplast and vacuole of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-tocopherol phosphate can be synthesized through the phosphorylation of alpha-tocopherol. The process involves the reaction of alpha-tocopherol with phosphoric acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent to ensure the solubility of the reactants .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous addition of reactants and catalysts, followed by purification steps to isolate the desired product. The final product is then subjected to quality control tests to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: Alpha-tocopherol phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tocopherol quinone, a compound with different biological activities.
Reduction: The compound can be reduced back to alpha-tocopherol under certain conditions.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used to replace the phosphate group.
Major Products Formed:
Oxidation: Tocopherol quinone
Reduction: Alpha-tocopherol
Substitution: Various substituted tocopherol derivatives
Scientific Research Applications
Alpha-tocopherol phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study antioxidant mechanisms and the effects of phosphorylation on antioxidant activity.
Biology: The compound is studied for its role in cellular signaling and its protective effects against oxidative stress.
Medicine: It is investigated for its potential therapeutic effects in conditions related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: this compound is used in the formulation of cosmetics and skincare products due to its antioxidant properties
Comparison with Similar Compounds
Alpha-tocopherol: The non-phosphorylated form of alpha-tocopherol phosphate, known for its antioxidant properties.
Beta-tocopherol: Another member of the vitamin E family with similar antioxidant activities but different biological effects.
Gamma-tocopherol: Known for its ability to trap reactive nitrogen species, providing additional protective effects.
Delta-tocopherol: Exhibits strong antioxidant activity and is studied for its potential health benefits
Uniqueness: this compound is unique due to its phosphorylated structure, which enhances its solubility in water and its ability to interact with cellular components. This makes it more effective in certain applications compared to its non-phosphorylated counterparts .
Properties
IUPAC Name |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H51O5P/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29/h20-22H,9-19H2,1-8H3,(H2,30,31,32)/t21-,22-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIUXBHZFNHITF-IEOSBIPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OP(=O)(O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221445, DTXSID50902489 | |
Record name | D-alpha-Tocopherol phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50221445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-alpha-Tocopheryl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50902489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38976-17-9, 71276-50-1 | |
Record name | DL-α-Tocopheryl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38976-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Tocopherol phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038976179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-alpha-Tocopherol phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071276501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-alpha-Tocopherol phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50221445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-alpha-Tocopheryl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50902489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2R-(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.284 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-TOCOPHEROL PHOSPHATE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7EZ83SETP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | .ALPHA.-TOCOPHEROL PHOSPHATE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7Q15MLX1X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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